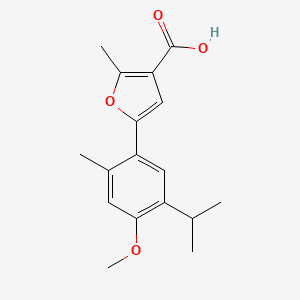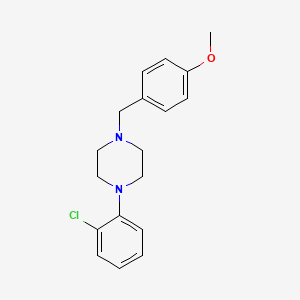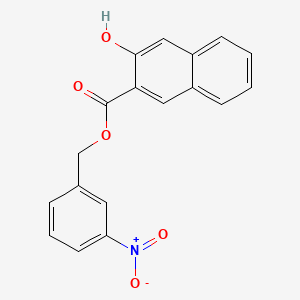
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid, also known as IMFA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMFA is a furoic acid derivative that has been synthesized through a unique method.
Mechanism of Action
The mechanism of action of 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in inflammation and cancer. 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to downregulate the expression of various pro-inflammatory cytokines. In cancer, 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been demonstrated to inhibit the proliferation of cancer cells and to induce apoptosis through the activation of various signaling pathways.
Biochemical and physiological effects:
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of immune responses. 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. In cancer, 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been shown to induce apoptosis through the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has several advantages for lab experiments, including its high yield and purity, its reproducibility, and its versatility for various applications. However, 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has some limitations, including its solubility in water and its stability under certain conditions. These limitations can be addressed through the optimization of the synthesis method and the use of appropriate solvents and conditions.
Future Directions
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has significant potential for future research and development. Some of the future directions for 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid include the optimization of its synthesis method, the exploration of its potential applications in drug discovery, agriculture, and material science, and the elucidation of its mechanism of action. Additionally, the development of 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid-based drugs and materials could have significant implications for human health and the environment.
Conclusion:
In conclusion, 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been synthesized through a unique method and has been extensively studied for its potential applications in drug discovery, agriculture, and material science. 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities and to have various biochemical and physiological effects. While 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has some limitations, its significant potential for future research and development makes it an exciting area of study.
Synthesis Methods
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been synthesized through a unique method that involves the reaction of 5-isopropyl-4-methoxy-2-methylphenol with furoic acid in the presence of a catalyst. The reaction takes place under mild conditions and results in the formation of 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid with high yield and purity. The synthesis method of 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been optimized to ensure the reproducibility of the compound.
Scientific Research Applications
5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been extensively studied for its potential applications in various fields, including drug discovery, agriculture, and material science. In drug discovery, 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In agriculture, 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been demonstrated to have significant herbicidal and fungicidal activities. In material science, 5-(5-isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid has been utilized as a monomer for the synthesis of biodegradable polymers.
properties
IUPAC Name |
5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-9(2)12-7-13(10(3)6-15(12)20-5)16-8-14(17(18)19)11(4)21-16/h6-9H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFOZKXZPYHAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(O2)C)C(=O)O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Isopropyl-4-methoxy-2-methylphenyl)-2-methyl-3-furoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)



![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5728257.png)
![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)
![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)


![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)

